4-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Overview
Description
4-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a phenoxybutyl group and oxalic acid
Scientific Research Applications
4-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]morpholine typically involves the following steps:
Formation of the Phenoxybutyl Intermediate: The initial step involves the reaction of 2-methyl-5-propan-2-ylphenol with 1,4-dibromobutane under basic conditions to form 4-(2-methyl-5-propan-2-ylphenoxy)butane.
Morpholine Introduction: The phenoxybutyl intermediate is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to yield 4-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]morpholine.
Oxalic Acid Addition: Finally, the morpholine derivative is treated with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Methylphenoxy)butyl]morpholine
- 4-[4-(2-Isopropylphenoxy)butyl]morpholine
- 4-[4-(2-Methyl-5-tert-butylphenoxy)butyl]morpholine
Uniqueness
4-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid is unique due to the presence of both the phenoxybutyl group and the morpholine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-15(2)17-7-6-16(3)18(14-17)21-11-5-4-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h6-7,14-15H,4-5,8-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNZYJRKZCHSSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCCN2CCOCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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